

synthesis of 4-Bromo-2-methoxybenzyl alcohol from 4-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzyl alcohol

Cat. No.: B101061

[Get Quote](#)

Application Note: Synthesis of 4-Bromo-2-methoxybenzyl alcohol

Introduction

4-Bromo-2-methoxybenzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.^[1] Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a bromo-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This application note provides a detailed protocol for the efficient synthesis of **4-Bromo-2-methoxybenzyl alcohol** via the reduction of 4-bromo-2-methoxybenzaldehyde using sodium borohydride. This method is widely adopted due to its mild reaction conditions, high chemoselectivity, and the operational simplicity of using sodium borohydride as a reducing agent.^[2]

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 4-bromo-2-methoxybenzaldehyde to a primary alcohol, as depicted in the following reaction scheme:



Experimental Protocol

Materials:

- 4-bromo-2-methoxybenzaldehyde (97%)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass funnel
- Filter paper
- Beakers and Erlenmeyer flasks
- pH paper

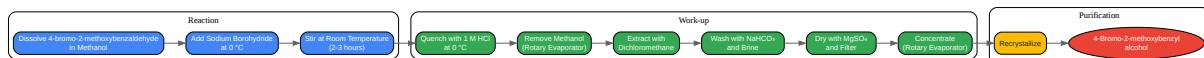
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.1 mmol) of 4-bromo-2-methoxybenzaldehyde in 100 mL of methanol.[3]
- Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add 1.92 g (50.7 mmol) of sodium borohydride in small portions over 15-20 minutes.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and decompose the borate ester complex.
- Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
- Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Bromo-2-methoxybenzyl alcohol** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Data Summary

Parameter	Starting Material (4-bromo-2-methoxybenzaldehyde)	Product (4-Bromo-2-methoxybenzyl alcohol)
Molecular Formula	C ₈ H ₇ BrO ₂	C ₈ H ₉ BrO ₂ [4]
Molecular Weight	215.04 g/mol	217.06 g/mol [4]
Appearance	Solid	Solid
Melting Point	67-71 °C	66-70 °C [4]
Purity (Typical)	97%	>95% (after recrystallization)
Yield (Typical)	-	85-95%

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-2-methoxybenzyl alcohol**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Add it slowly and in portions.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

- The quenching process with acid can be exothermic and may cause gas evolution. Perform this step slowly and with cooling.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of **4-Bromo-2-methoxybenzyl alcohol** from 4-bromo-2-methoxybenzaldehyde. The use of sodium borohydride as a reducing agent offers a safe and efficient route that is applicable for both small-scale research and larger-scale production. The straightforward work-up and purification procedures make this a practical method for obtaining high-purity material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [synthesis of 4-Bromo-2-methoxybenzyl alcohol from 4-bromo-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101061#synthesis-of-4-bromo-2-methoxybenzyl-alcohol-from-4-bromo-2-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com